N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-fluorobenzamide
Description
N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-fluorobenzamide is a complex organic compound that has garnered interest in various fields of scientific research
Properties
Molecular Formula |
C19H14ClFN4O2S |
|---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
N-[5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide |
InChI |
InChI=1S/C19H14ClFN4O2S/c20-12-5-7-13(8-6-12)25-10-11(9-16(25)26)18-23-24-19(28-18)22-17(27)14-3-1-2-4-15(14)21/h1-8,11H,9-10H2,(H,22,24,27) |
InChI Key |
UENQXNGSPIOVJB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C3=NN=C(S3)NC(=O)C4=CC=CC=C4F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-fluorobenzamide typically involves multiple steps:
Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with appropriate carboxylic acids or their derivatives under acidic conditions.
Synthesis of the pyrrolidinone moiety: This involves the cyclization of amino acids or their derivatives in the presence of dehydrating agents.
Coupling of the two fragments: The thiadiazole and pyrrolidinone fragments are coupled using reagents such as acyl chlorides or anhydrides.
Introduction of the fluorobenzamide group: This final step involves the reaction of the intermediate compound with 2-fluorobenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using agents like hydrogen peroxide.
Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced using reducing agents such as sodium borohydride.
Substitution: The fluorine atom in the benzamide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and heat.
Reduction: Sodium borohydride, ethanol, and room temperature.
Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide, and catalysts like palladium.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-fluorobenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antitubercular agent.
Biology: It is used to investigate the inhibition of specific enzymes or receptors involved in disease pathways.
Industry: It can be used as an intermediate in the synthesis of more complex molecules with pharmaceutical or agrochemical applications.
Mechanism of Action
The mechanism of action of N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-fluorobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit the growth of Mycobacterium tuberculosis by interfering with the bacterial cell wall synthesis or enzyme function . The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide: Similar structure but with a chlorine atom instead of a fluorine atom in the benzamide group.
Uniqueness
N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-fluorobenzamide is unique due to its combination of a thiadiazole ring, a pyrrolidinone moiety, and a fluorobenzamide group. This unique structure contributes to its distinct chemical properties and potential biological activities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
